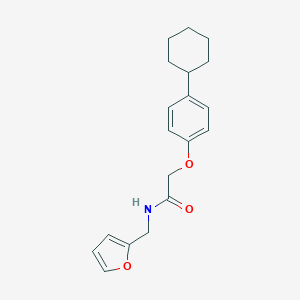
2-(4-cyclohexylphenoxy)-N-(2-furylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-cyclohexylphenoxy)-N-(2-furylmethyl)acetamide, also known as S 44819, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of selective orexin receptor antagonists and has shown promising results in the treatment of various disorders such as insomnia, anxiety, and depression.
Wirkmechanismus
S 44819 exerts its pharmacological effects by selectively blocking the orexin receptors in the brain. Orexin is a neuropeptide that regulates various physiological processes such as sleep-wake cycles, appetite, and stress response. By blocking the orexin receptors, S 44819 modulates these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
S 44819 has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce the levels of corticosterone, a stress hormone, and increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal growth and survival. Furthermore, S 44819 has also been shown to modulate the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
S 44819 has several advantages for lab experiments. It has a high affinity and selectivity for the orexin receptors, making it a useful tool for studying the role of orexin in various physiological processes. Furthermore, S 44819 has good pharmacokinetic properties and can be administered orally, making it easy to use in animal models.
However, there are also some limitations to using S 44819 in lab experiments. It has a relatively short half-life and may require frequent dosing to maintain its pharmacological effects. Furthermore, the effects of S 44819 may vary depending on the animal model used and the experimental conditions.
Zukünftige Richtungen
There are several future directions for the research on S 44819. One potential area of research is its use in the treatment of depression. Preclinical studies have shown that S 44819 has antidepressant-like effects, and further research is needed to explore its potential use in the treatment of depression.
Another area of research is the role of S 44819 in the regulation of appetite and obesity. Orexin is involved in the regulation of appetite, and S 44819 may have potential use in the treatment of obesity and related disorders.
Furthermore, the effects of S 44819 on cognitive function and memory are also an area of interest for future research. Preclinical studies have shown that S 44819 may improve cognitive function and memory, and further research is needed to explore its potential use in the treatment of cognitive disorders such as Alzheimer's disease.
In conclusion, S 44819 is a promising compound with potential therapeutic applications in various disorders. Further research is needed to explore its full potential and to develop effective treatments for these disorders.
Synthesemethoden
The synthesis of S 44819 involves the reaction between 4-cyclohexylphenol and 2-furylacetic acid, followed by the addition of thionyl chloride and N-methylmorpholine. The resulting product is then treated with N-(2-furylmethyl)acetamide to obtain S 44819 in high yield and purity.
Wissenschaftliche Forschungsanwendungen
S 44819 has been extensively studied for its potential therapeutic applications in various disorders. In preclinical studies, S 44819 has been shown to improve sleep quality and reduce sleep onset latency, making it a potential treatment for insomnia. Furthermore, S 44819 has also been shown to reduce anxiety-like behavior in animal models, suggesting its potential use in the treatment of anxiety disorders.
Eigenschaften
Molekularformel |
C19H23NO3 |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
2-(4-cyclohexylphenoxy)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H23NO3/c21-19(20-13-18-7-4-12-22-18)14-23-17-10-8-16(9-11-17)15-5-2-1-3-6-15/h4,7-12,15H,1-3,5-6,13-14H2,(H,20,21) |
InChI-Schlüssel |
HGBWAEVEUXXDBS-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CO3 |
Kanonische SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenyl)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243938.png)
![2-(4-chlorophenoxy)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243940.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B243945.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-propoxybenzamide](/img/structure/B243946.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide](/img/structure/B243947.png)
![2-(3,5-dimethylphenoxy)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243948.png)
![4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B243949.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B243952.png)
![4-ethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243954.png)
![3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B243955.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B243956.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243957.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B243960.png)
![2-(3,4-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B243961.png)